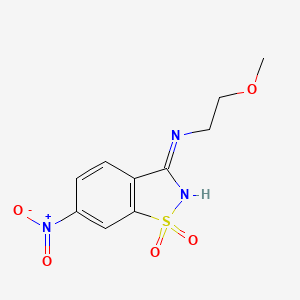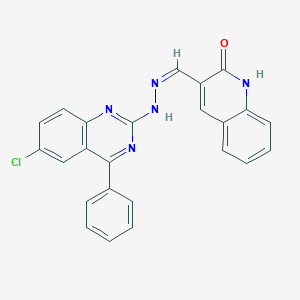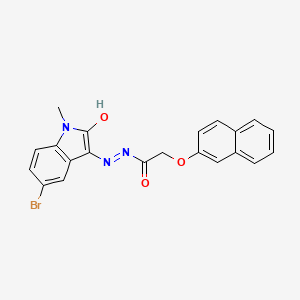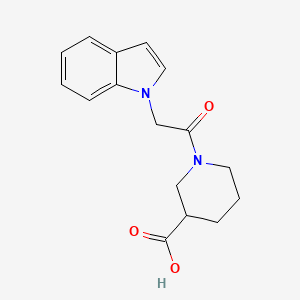
N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as NBMD, is a synthetic compound that has been studied for its potential use in scientific research. NBMD belongs to the class of benzisothiazolone derivatives and has shown promising results in various studies.
作用機序
N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide exerts its pharmacological effects by inhibiting GSK-3β. GSK-3β is a serine/threonine kinase that regulates various signaling pathways by phosphorylating its target proteins. N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide binds to the ATP-binding site of GSK-3β and prevents its activity. This leads to the inhibition of downstream signaling pathways and ultimately results in the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
One of the major advantages of using N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in lab experiments is its specificity towards GSK-3β. This allows for the selective inhibition of GSK-3β without affecting other kinases. However, one of the limitations of using N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is its solubility in water. This makes it difficult to administer N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in in vivo experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide. One potential direction is the investigation of its effects on other signaling pathways. N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to inhibit the Wnt/β-catenin signaling pathway, and it would be interesting to study its effects on other signaling pathways such as the PI3K/Akt pathway. Another potential direction is the development of more soluble analogs of N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide that can be used in in vivo experiments. Additionally, the potential use of N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease should be further explored.
Conclusion:
In conclusion, N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, or N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, is a synthetic compound that has shown promising results in various scientific research applications. Its specificity towards GSK-3β and its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide and its potential use in clinical settings.
合成法
The synthesis of N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide involves the reaction of 6-nitro-1,2-benzisothiazol-3-amine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 100°C under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide.
科学的研究の応用
N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been studied for its potential use in various scientific research applications. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various biological processes such as cell signaling, gene expression, and cell proliferation. N-(2-methoxyethyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
N-(2-methoxyethyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c1-18-5-4-11-10-8-3-2-7(13(14)15)6-9(8)19(16,17)12-10/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKDQRCREUEZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6071859.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6071863.png)
![8-(4-methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B6071867.png)
![2-(3-phenylpropyl)-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B6071873.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-3-(4-morpholinyl)propanamide](/img/structure/B6071879.png)
![4-(dimethylamino)benzaldehyde [5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6071886.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6071892.png)

![4-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6071899.png)
![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-N-isopropyl-1-piperidinecarboxamide](/img/structure/B6071904.png)

![1-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6071923.png)
